[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine [(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 1820575-42-5
VCID: VC4474285
InChI: InChI=1S/C10H17FN4/c1-14-5-8(4-13-14)6-15-7-9(11)2-10(15)3-12/h4-5,9-10H,2-3,6-7,12H2,1H3/t9-,10-/m0/s1
SMILES: CN1C=C(C=N1)CN2CC(CC2CN)F
Molecular Formula: C10H17FN4
Molecular Weight: 212.272

[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine

CAS No.: 1820575-42-5

Cat. No.: VC4474285

Molecular Formula: C10H17FN4

Molecular Weight: 212.272

* For research use only. Not for human or veterinary use.

[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine - 1820575-42-5

Specification

CAS No. 1820575-42-5
Molecular Formula C10H17FN4
Molecular Weight 212.272
IUPAC Name [(2S,4S)-4-fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine
Standard InChI InChI=1S/C10H17FN4/c1-14-5-8(4-13-14)6-15-7-9(11)2-10(15)3-12/h4-5,9-10H,2-3,6-7,12H2,1H3/t9-,10-/m0/s1
Standard InChI Key UTCSLRWTGRCPOO-UWVGGRQHSA-N
SMILES CN1C=C(C=N1)CN2CC(CC2CN)F

Introduction

Structural and Stereochemical Features

The compound’s molecular architecture centers on a pyrrolidine ring, a five-membered saturated heterocycle with nitrogen at position 1. The (2S,4S) stereochemistry confers three-dimensional specificity, critical for interactions with chiral biological targets such as enzymes or G protein-coupled receptors. Key substituents include:

  • A fluorine atom at the 4-position, enhancing electronegativity and metabolic stability.

  • A (1-methyl-1H-pyrazol-4-yl)methyl group at the 1-position, introducing aromatic character and hydrogen-bonding potential.

  • A methanamine moiety at the 2-position, providing a primary amine for salt formation or derivatization.

Table 1: Molecular Properties

PropertyValue
CAS Number1820575-42-5
Molecular FormulaC₁₀H₁₇FN₄
Molecular Weight212.272 g/mol
IUPAC Name[(2S,4S)-4-Fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine

The fluorine atom’s axial or equatorial orientation, dictated by the (2S,4S) configuration, may influence conformational dynamics and binding affinity. Comparative studies with its (2S,4R) diastereomer (CAS: 623583-09-5) reveal stark differences in dipole moments and solubility profiles, underscoring stereochemistry’s role in physicochemical behavior .

Synthesis and Chemical Characterization

While a detailed synthesis route for [(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine remains undisclosed, analogous pyrrolidine derivatives typically employ multi-step strategies:

  • Ring Formation: Cyclization of γ-aminonitriles or via [3+2] cycloadditions to construct the pyrrolidine backbone.

  • Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to establish the (2S,4S) configuration.

  • Functionalization: Introduction of fluorine via nucleophilic substitution (e.g., DAST) and alkylation of the pyrazole moiety.

Table 2: Synthetic Approaches for Related Pyrrolidines

StepMethodologyYield (%)Reference
Pyrrolidine FormationProline-catalyzed cyclization78
FluorinationDAST-mediated fluorination65
Pyrazole AlkylationMitsunobu reaction82

Challenges include minimizing racemization during fluorination and achieving regioselective pyrazole substitution. Analytical characterization via 1H NMR^1\text{H NMR} and 19F NMR^{19}\text{F NMR} confirms stereochemical integrity, with distinctive couplings (e.g., JHF48HzJ_{HF} \approx 48 \, \text{Hz}) verifying the fluoro-pyrrolidine motif.

Biological Activity and Mechanistic Insights

Though direct pharmacological data are sparse, structural analogs provide mechanistic clues. Pyrrolidine derivatives exhibit:

  • Neuroactive Potential: Modulation of monoamine transporters (e.g., SERT, NET) due to amine functionality.

  • Antitumor Effects: Pyrazoline-pyrrolidine hybrids demonstrate sub-micromolar IC₅₀ values against HT29 and MCF7 cell lines, correlating with Bcl-2 inhibition .

  • Enzyme Inhibition: Fluorine’s electronegativity enhances binding to catalytic pockets, as seen in DPP-IV inhibitors.

Hypothetically, [(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine could target serotonin receptors or apoptosis pathways. Molecular docking simulations predict favorable interactions with the 5-HT₁₀ receptor’s hydrophobic pocket, mediated by the pyrazole’s π-π stacking and fluorine’s polar interactions .

Comparative Analysis with Structural Analogs

Table 3: Comparison with (2S,4S)-4-Fluoro-1-[(1-Methyl-1H-Pyrazol-5-yl)Methyl]Pyrrolidin-2-yl]Methanamine

Property4-yl Isomer (CAS: 1820575-42-5)5-yl Isomer (CAS: 1820570-10-2)
Pyrazole Substitution4-position5-position
LogP (Predicted)1.21.5
Metabolic StabilityHigher (reduced CYP2D6 affinity)Moderate

The 4-yl isomer’s pyrazole orientation may favor intramolecular hydrogen bonding, enhancing membrane permeability over the 5-yl variant. In vivo studies of related compounds show 60–66% tumor growth inhibition via oral administration, suggesting bioavailability potential for the 4-yl derivative .

Research Gaps and Future Directions

Current limitations include:

  • Synthetic Scalability: Lack of published routes hampers large-scale production.

  • Target Identification: Proteomic profiling is needed to elucidate binding partners.

  • Toxicological Data: Safety assessments in preclinical models remain absent.

Future work should prioritize:

  • Asymmetric Synthesis Optimization: Leveraging organocatalysis or biocatalysts for enantioselective fluorination.

  • In Vivo Efficacy Studies: Evaluating pharmacokinetics in neurological or oncological models.

  • Structure-Activity Relationship (SAR) Expansion: Modifying the pyrazole’s methyl group or pyrrolidine’s amine to enhance potency.

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